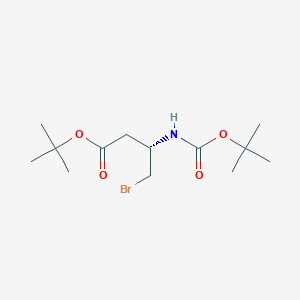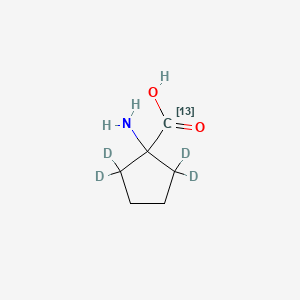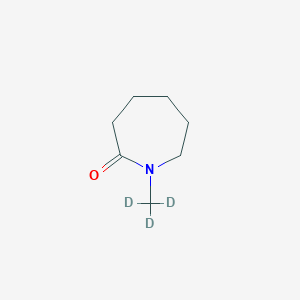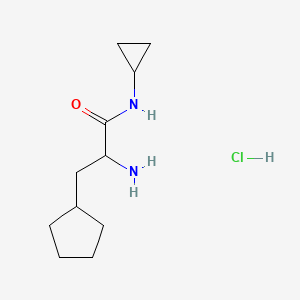
1-(3-Chlorophenyl)-2-phenylethan-1-ol
Übersicht
Beschreibung
1-(3-Chlorophenyl)-2-phenylethan-1-ol is a useful research compound. Its molecular formula is C14H13ClO and its molecular weight is 232.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Molecular Structure
The conformational landscape of chlorinated 1-phenylethanol derivatives has been thoroughly studied through spectroscopy and theoretical calculations. For example, research on (S)-1-(4-chlorophenyl)ethanol investigated its structure and interactions, utilizing resonant two-photon ionization (R2PI) spectroscopy and time-of-flight mass spectrometry, alongside D-B3LYP/6-31++G** theoretical calculations. These studies provide deep insights into the electron density changes due to chlorine substitution and the effects on molecular interactions such as OH···π and CH···π, highlighting the molecule's unchanged geometry but altered electronic properties compared to its non-halogenated analogs (Rondino et al., 2016).
Synthetic Chemistry Applications
In synthetic chemistry, derivatives of 1-(3-Chlorophenyl)-2-phenylethan-1-ol have been engaged in Friedel–Crafts acylation reactions, showcasing their utility in synthesizing complex ketones. These reactions, enhanced by microwave heating, illustrate the compound's role in organic synthesis, providing a pathway to efficiently produce various ketones with potential applications in material science and pharmaceuticals (Mahdi et al., 2011).
Biotransformation and Metabolic Studies
Metabolic studies on similar compounds, such as (±)-1-(4′-chlorophenyl)-2-phenylethanol, with phytopathogenic fungi like Colletotrichum gloeosporioides and Botrytis cinerea, have demonstrated the potential for regioselective monooxygenase-catalyzed hydroxylation. These findings are crucial for understanding the metabolic pathways and enzymatic selectivity, providing valuable insights for biotechnological applications in drug synthesis and environmental bioremediation (Bustillo et al., 2003).
Catalysis and Chemical Transformations
The compound's derivatives have been explored for their catalytic capabilities, such as in dynamic kinetic resolution (DKR) processes. These studies illustrate the compound's potential in enhancing the efficiency and selectivity of chemical transformations, relevant for the production of enantiomerically pure substances used in pharmaceuticals (Shimomura et al., 2015).
Material Science and Photophysical Properties
Research into the photophysical properties of chlorophenyl derivatives has unveiled their potential in material science, particularly in the design of novel organic materials with specific optical properties. For instance, the synthesis and analysis of chlorophyll derivatives with chlorophenyl groups have contributed to the understanding of intramolecular π-conjugation and its impact on absorption and fluorescence spectra, paving the way for the development of new photosensitive materials and dyes (Yamamoto & Tamiaki, 2015).
Wirkmechanismus
Target of Action
This compound is known to primarily target the 5-hydroxytryptamine receptor 2C (5-HT2C) in humans . The 5-HT2C receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
M-chlorophenylpiperazine, a structurally similar compound, acts as anagonist at the 5-HT2C receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound would bind to the 5-HT2C receptor, mimicking the action of serotonin, and triggering a cellular response.
Biochemical Pathways
The activation of 5-ht2c receptors by m-chlorophenylpiperazine is known to influence several neurotransmitter systems in the brain, including the dopaminergic and adrenergic systems . These systems play key roles in mood regulation, reward, and stress response.
Pharmacokinetics
M-chlorophenylpiperazine, a structurally similar compound, is known to be metabolized in the liver by the enzyme cyp2d6
Result of Action
Activation of 5-ht2c receptors by m-chlorophenylpiperazine can lead to various physiological effects, such as changes in mood and behavior . It is also known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10,14,16H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTASTNTJCYLHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302152 | |
| Record name | α-(3-Chlorophenyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20498-65-1 | |
| Record name | α-(3-Chlorophenyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20498-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(3-Chlorophenyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B6595158.png)
![2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol](/img/structure/B6595163.png)












